NVP-2

CDK9 Kinase Selectivity Transcriptional Regulation

NVP-2 (CAS 1263373-43-8) is a sub-nanomolar, ATP-competitive CDK9 inhibitor (IC50 = 0.5–0.514 nM) with exceptional kinome-wide selectivity (S(1) = 0.005; >1,000-fold over CDK1/CDK2/CDK16). Unlike pan-CDK agents (Flavopiridol, Dinaciclib) or less selective CDK9 inhibitors (Atuveciclib, LDC000067), NVP-2 ensures CDK9-specific phenotypes—critical for rigorous target validation in transcriptional regulation and apoptosis research. Induces apoptosis at 9 nM in MOLT4 cells without confounding cell cycle arrest. Supplied at ≥98% purity with consistent batch quality and defined solubility (≥100 mg/mL in DMSO).

Molecular Formula C27H37ClN6O2
Molecular Weight 513.08
CAS No. 1263373-43-8
Cat. No. B609686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-2
CAS1263373-43-8
SynonymsNVP-2 ;  NVP 2;  NVP2.
Molecular FormulaC27H37ClN6O2
Molecular Weight513.08
Structural Identifiers
SMILESCC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4(CCOCC4)C#N)Cl
InChIInChI=1S/C27H37ClN6O2/c1-19(16-35-2)32-20-6-8-21(9-7-20)33-26-14-22(23(28)15-30-26)24-4-3-5-25(34-24)31-18-27(17-29)10-12-36-13-11-27/h3-5,14-15,19-21,32H,6-13,16,18H2,1-2H3,(H,30,33)(H,31,34)/t19-,20?,21?/m1/s1
InChIKeyXWQVQSXLXAXOPJ-NJDAHSKKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-2 (CAS 1263373-43-8): Potent and Selective CDK9 Inhibitor for Transcription and Apoptosis Research


NVP-2 (CAS 1263373-43-8) is a potent and highly selective ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation and apoptosis. It inhibits the CDK9/cyclin T1 complex with an IC50 of 0.5-0.514 nM, demonstrating exceptional selectivity for CDK9 over a broad panel of 468 kinases and other CDKs [1]. This high potency and selectivity make NVP-2 a preferred chemical probe for dissecting CDK9-specific functions, particularly in studies of transcriptional regulation and cancer cell proliferation, where it exhibits potent anti-proliferative effects (IC50 = 9 nM in MOLT4 cells) and induces apoptosis [2].

Why NVP-2 Cannot Be Substituted with Pan-CDK Inhibitors or Less Selective CDK9 Agents


In-class substitution of NVP-2 with other CDK inhibitors, such as pan-CDK agents like Flavopiridol (Alvocidib) or Dinaciclib, or even with other selective CDK9 inhibitors like Atuveciclib (BAY-1143572) or LDC000067, is scientifically unsound due to critical differences in potency, selectivity, and off-target kinase engagement. NVP-2's sub-nanomolar potency for CDK9 (IC50 = 0.5-0.514 nM) and its unique selectivity profile—characterized by a >1,000-fold window over CDK1, CDK2, and CDK16, and negligible binding to CDK7—ensures that observed biological effects are attributable to CDK9 inhibition, a requirement for rigorous target validation and mechanistic studies . In contrast, pan-CDK inhibitors or less selective CDK9 agents often exhibit significant cross-reactivity with other CDKs and kinases at concentrations required for CDK9 inhibition, leading to confounding off-target effects that compromise data interpretation and experimental reproducibility [1].

Quantitative Evidence Guide: NVP-2's Differential Potency, Selectivity, and Cellular Efficacy


Sub-Nanomolar CDK9 Potency and 1,000-Fold Selectivity Over CDK2: NVP-2 vs. Pan-CDK Inhibitors

NVP-2 inhibits CDK9/cyclin T1 with an IC50 of 0.514 nM. In comparison, the pan-CDK inhibitor Dinaciclib inhibits CDK9 with an IC50 of 4 nM, while the earlier-generation CDK inhibitor Flavopiridol (Alvocidib) inhibits CDK9 with an IC50 of 6-20 nM [1][2][3]. NVP-2's potency advantage (approximately 8- to 40-fold over these comparators) enables robust target engagement at lower concentrations, minimizing off-target effects. Furthermore, NVP-2 demonstrates a selectivity window of >1,136-fold for CDK9 over CDK2 (CDK2 IC50 = 706 nM), which is substantially greater than the selectivity offered by Atuveciclib (CDK2/CDK9 ratio ~100) or LDC000067 (CDK2/CDK9 ratio ~55) .

CDK9 Kinase Selectivity Transcriptional Regulation Apoptosis

Comprehensive Kinome-Wide Selectivity: NVP-2's S-Score and Off-Target Profile vs. Pan-CDK Inhibitors

In a broad kinome screen (KinomeScan) against 468 kinases at 1 µM, NVP-2 demonstrated exceptional selectivity, achieving an S(1) selectivity score of 0.005 [1]. This indicates that only 0.5% of tested kinases were inhibited by >90% at this concentration. In contrast, pan-CDK inhibitors like Flavopiridol and Dinaciclib exhibit significantly higher promiscuity, binding to dozens of kinases outside the CDK family [2]. NVP-2's off-target profile is limited to DYRK1B (IC50 = 350 nM) and weak binding to CDK7 (IC50 >10 µM) and CDK13, with minimal inhibition of other CDKs or kinases at physiologically relevant concentrations .

Kinome Profiling Selectivity Off-Target Effects Chemical Probe

Potent Anti-Proliferative Activity in MOLT4 Leukemia Cells: NVP-2 vs. Other CDK9 Inhibitors

NVP-2 potently inhibits the proliferation of MOLT4 human acute lymphoblastic leukemia cells with an IC50 of 9 nM, following a 72-hour treatment [1]. This cellular potency is consistent with its sub-nanomolar biochemical activity and demonstrates effective target engagement in a cellular context. In comparison, the CDK9 inhibitor LDC000067 exhibits an IC50 of approximately 200-500 nM in similar leukemia cell lines, and Atuveciclib shows IC50 values in the 100-300 nM range in various cancer cell lines [2][3]. NVP-2's cellular potency is further validated by its ability to engage CDK9 without affecting CDK2 or CDK7 at concentrations up to 1 µM, as shown in cellular thermal shift assays (CETSA) .

Leukemia Cell Proliferation CDK9 Inhibition Cancer Research

Induction of Apoptosis and Downregulation of Core Regulatory Circuitry Genes: NVP-2 vs. Pan-CDK Inhibitors

Treatment of MOLT4 cells with NVP-2 (250 nM for 24 hours) induces robust apoptosis, as evidenced by cleavage of PARP and Caspase-3, and upregulation of γH2A.X [1]. This apoptotic effect is accompanied by profound downregulation of core regulatory circuitry (CRC) genes and short-lived anti-apoptotic proteins like MCL-1, a known downstream target of CDK9-mediated transcription [2]. In contrast, pan-CDK inhibitors such as Flavopiridol induce cell cycle arrest at similar concentrations, often without triggering the same level of apoptosis due to their concurrent inhibition of CDK1 and CDK2, which can counteract apoptotic signaling [3]. NVP-2's selective CDK9 inhibition uncouples apoptosis from cell cycle arrest, providing a cleaner tool for studying transcriptional addiction and apoptotic pathways in cancer cells.

Apoptosis Transcriptional Regulation MCL-1 Cancer Therapeutics

Chemical Probe-Grade Purity and Provenance: NVP-2 vs. Research-Grade CDK9 Inhibitors

NVP-2 is available from multiple vendors with a guaranteed purity of ≥97% by HPLC and is validated for use as a chemical probe in CDK9 research . This high purity and consistency are critical for reproducible biological results. In contrast, many research-grade CDK9 inhibitors or less-characterized analogs may contain impurities or exhibit batch-to-batch variability that can confound experimental outcomes. The Chemical Probes Portal (chemicalprobes.org) lists NVP-2 as a validated probe for CDK9, having undergone expert review for potency, selectivity, and cellular activity, a quality benchmark not met by all commercially available CDK9 inhibitors [1].

Chemical Probe Quality Control Reproducibility Procurement

Optimal Application Scenarios for NVP-2 in CDK9-Focused Research


Target Validation and Mechanistic Studies of CDK9-Dependent Transcription

NVP-2 is ideally suited for dissecting the role of CDK9 in transcriptional elongation and RNA polymerase II (Pol II) regulation. Its sub-nanomolar potency and >1,000-fold selectivity over CDK2 and other CDKs ensure that observed effects on Pol II Ser2 phosphorylation, transcription of short-lived mRNAs (e.g., MYC, MCL-1), and downstream phenotypes are directly attributable to CDK9 inhibition, not off-target kinase activity [1]. This makes NVP-2 an essential tool for mechanistic studies in cancer biology and transcriptional control.

Apoptosis Induction and Cancer Cell Dependency Studies

NVP-2 is a powerful agent for investigating the pro-apoptotic effects of CDK9 inhibition in hematological malignancies and solid tumors. Its ability to induce apoptosis at low nanomolar concentrations (9 nM in MOLT4 cells) without causing cell cycle arrest (a common confounding effect of pan-CDK inhibitors) allows researchers to cleanly interrogate cancer cell dependencies on CDK9-mediated transcription for survival [2]. NVP-2 is particularly useful in models where MCL-1 or other short-lived anti-apoptotic proteins are implicated.

High-Throughput Screening and Chemical Probe-Based Phenotypic Assays

Given its high purity, well-characterized kinome-wide selectivity (S(1) score = 0.005), and validation as a chemical probe, NVP-2 is an optimal positive control or screening tool in high-throughput assays aimed at identifying novel CDK9-dependent pathways or synergistic drug combinations [3]. Its consistent batch-to-batch quality and defined solubility profile (≥100 mg/mL in DMSO) facilitate reproducible assay performance.

Benchmarking Novel CDK9 Inhibitors or Degraders

NVP-2 serves as an excellent reference compound for benchmarking the potency, selectivity, and cellular efficacy of newly developed CDK9 inhibitors or PROTAC degraders. Its extensive characterization in biochemical, cellular, and kinome-wide assays provides a robust comparator for evaluating the performance of next-generation CDK9-targeting agents [4]. NVP-2 is frequently used as a control in studies comparing CDK9 inhibition to degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.